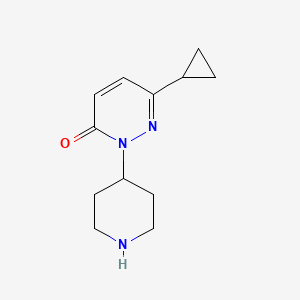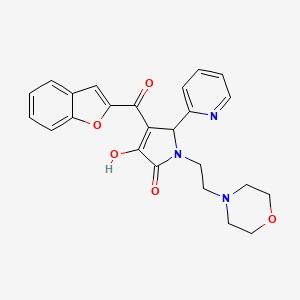![molecular formula C20H24N2O3 B2362399 (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2380057-55-4](/img/structure/B2362399.png)
(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of piperidine compounds and is synthesized using a specific method, which will be discussed in This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MPMP.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is not fully understood. However, studies have shown that the compound acts as a selective inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone increases the levels of dopamine in the brain, which can have a neuroprotective effect on dopaminergic neurons.
Biochemical and Physiological Effects:
(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of dopamine in the brain, which can have a neuroprotective effect on dopaminergic neurons. (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has also been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that are critical for mood regulation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is its high selectivity for MAO-B inhibition. The compound has been shown to have minimal effects on other enzymes, which can reduce the risk of side effects. However, one of the limitations of (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is its low solubility in water, which can make it challenging to administer in lab experiments.
Future Directions
There are several future directions for (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone research. One of the significant directions is in the development of new therapeutic applications. (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has shown potential in treating neurological disorders and depression and anxiety disorders. However, further research is needed to determine the safety and efficacy of the compound in humans. Another future direction is in the optimization of the synthesis method. The current method has been optimized to produce high yields of (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone with high purity. However, further optimization can lead to more efficient and cost-effective methods of production.
Conclusion:
In conclusion, (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its potential in treating neurological disorders and depression and anxiety disorders. (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone acts as a selective inhibitor of MAO-B, increasing the levels of dopamine, serotonin, and norepinephrine in the brain. The compound has several advantages and limitations for lab experiments, and further research is needed to determine its safety and efficacy in humans.
Synthesis Methods
(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is synthesized using a specific method that involves the reaction of (2-methoxyphenyl)-piperidin-4-ylmethanone with 3-methyl-2-pyridylmethyl chloride in the presence of a base. The reaction results in the formation of (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone as a white crystalline solid. The synthesis method has been optimized to produce high yields of (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone with high purity.
Scientific Research Applications
(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has shown potential therapeutic applications in various scientific research studies. One of the significant applications is in the treatment of neurological disorders such as Parkinson's disease. (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to have a neuroprotective effect on dopaminergic neurons, which are responsible for the production of dopamine, a neurotransmitter that is critical for movement control. (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has also been studied for its potential in treating depression and anxiety disorders. The compound has been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
(2-methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-6-5-11-21-19(15)25-14-16-9-12-22(13-10-16)20(23)17-7-3-4-8-18(17)24-2/h3-8,11,16H,9-10,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNQAPMPPJUXKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2362317.png)

![4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2362319.png)
![3,3-Dimethyl-[1,4]dioxan-2-one](/img/structure/B2362321.png)
![ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2362323.png)


![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362326.png)
![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-yl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2362327.png)

![3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2362336.png)


![(5aR,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide](/img/structure/B2362339.png)